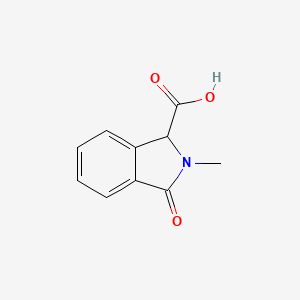

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-oxo-1H-isoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5,8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMTTSSHHVTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with methylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its pharmacological properties, particularly as a precursor or building block in the synthesis of bioactive molecules. Its structure is conducive to modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.

Case Study: Anticancer Activity

Research has shown that derivatives of isoindole compounds exhibit anticancer properties. For instance, certain synthesized analogs of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including condensation and cyclization reactions, which are essential in creating more complex structures.

Example of Synthesis

A notable application is its use in synthesizing isoindole derivatives through cycloaddition reactions. These derivatives can possess enhanced properties suitable for pharmaceutical applications .

Materials Science

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Its ability to form stable bonds with other polymers makes it an interesting candidate for developing advanced materials.

Case Study: Coatings and Composites

In studies focusing on coatings, the integration of this compound into polymer systems has resulted in improved resistance to environmental factors, thus enhancing the longevity and durability of coatings used in industrial applications .

Analytical Applications

Spectroscopic Studies

The compound's distinct spectral properties make it suitable for use in analytical chemistry. Techniques such as NMR and IR spectroscopy can be employed to study its interactions with other compounds, providing insights into reaction mechanisms and product formation.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

- Key Differences : The positional isomerism of the carboxylic acid group (position 4 vs. 1) alters electronic distribution and hydrogen-bonding capabilities. This impacts solubility and reactivity in synthetic pathways.

- Applications : While both isomers are R&D-focused, the 4-carboxylic acid variant is more readily available commercially, with listed prices (e.g., 100 mg for €264) .

Indole-Based Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structural Contrasts :

- The indole core lacks the fused benzene ring present in isoindoles, reducing aromatic stabilization.

- Substituents: A chlorine atom at position 7 and methyl at position 3 introduce steric hindrance and electron-withdrawing effects, differing from the isoindole’s oxo and methyl groups.

Pyrazolopyridine Derivatives

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

- Structural Contrasts :

- The pyrazolopyridine scaffold incorporates two nitrogen atoms, enhancing polarity and metal-coordination capacity compared to isoindoles.

- The chloro and methyl substituents may confer distinct pharmacokinetic properties.

- Commercial Availability: Limited availability (inquire-only pricing) suggests even narrower applications than isoindole derivatives .

Data Tables

Table 1: Comparative Structural and Commercial Attributes

Research Findings and Implications

Positional Isomerism : The 1-carboxylic acid isoindole derivative exhibits distinct reactivity in coupling reactions compared to its 4-carboxylic counterpart due to proximity to the electron-withdrawing oxo group. This may favor its use in amide bond formation .

Synthetic Utility : Isoindole derivatives generally offer greater rigidity than indoles, making them advantageous in designing enzyme inhibitors or metal-organic frameworks (MOFs). The methyl and oxo groups further modulate steric and electronic profiles .

Biological Activity

Overview

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS Number: 1350468-65-3) is a heterocyclic compound belonging to the isoindole family. Its molecular formula is C10H9NO3, and it exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the cyclization of phthalic anhydride with methylamine, followed by oxidation steps. The reaction conditions often require solvents like tetrahydrofuran (THF) and specific catalysts to optimize yield and purity.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are believed to be linked to its ability to induce apoptosis and inhibit cell cycle progression .

Enzyme Inhibition

Research has highlighted its potential as an inhibitor of fatty acid synthase (FAS), which is crucial for lipid metabolism and is often overexpressed in cancer cells. Compounds similar to this compound have shown promising results in inhibiting FAS activity, suggesting a potential therapeutic application in cancer treatment .

Case Studies

Several studies have focused on the biological effects of this compound:

- Antimicrobial Activity : A study evaluated the efficacy of various isoindole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth .

- Anticancer Effects : In a series of experiments involving human breast cancer cell lines (MCF7), the compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential for further development .

- FAS Inhibition : A comparative analysis of various isoindole derivatives showed that 2-methyl-3-oxo compounds had higher FAS inhibition rates than traditional inhibitors like C75, suggesting a novel approach to targeting lipid metabolism in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | C10H9NO3 | Antimicrobial, anticancer |

| 2-Methyl-3-oxo-2,3-dihydro-1H-benzimidazole | C10H8N2O | Anticancer |

| 2-Methylisothiazole derivatives | C4H4N2OS | Antimicrobial |

Q & A

Q. What are the common synthetic routes for 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions. Two primary methodologies are:

- Cyclization of precursors : Reacting aniline derivatives with carboxylic acids under acidic/basic conditions with dehydrating agents (e.g., acetic acid or sodium acetate). Temperature control (reflux) and catalysts are critical for isoindole ring formation .

- Hydrogenation : For reduced derivatives, hydrogenation of methyl esters (e.g., 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester) using rhodium catalysts in methanol with acetic acid. Optimal yields require precise temperature (20–50°C) and pressure (1–3 atm) control .

Q. How can researchers characterize this compound analytically?

Key analytical methods include:

-

Spectroscopy : NMR (¹H/¹³C) to confirm the isoindole core and methyl/keto groups. IR for carboxylic acid (C=O stretch ~1700 cm⁻¹) and lactam (C=O ~1650 cm⁻¹) .

-

Chromatography : HPLC (≥98% purity) for purity assessment .

-

Computational Data :

Property Value Source Molecular Formula C₁₀H₉NO₃ InChI Key DUMZHWJYINJEAY-UHFFFAOYSA-N SMILES O=C(O)C1=CC=CC2=C1C(=O)N(C)C2

Q. What stability considerations are crucial during handling?

The compound is stable under standard lab conditions but degrades under strong acids/bases. Hydrolysis of the lactam ring or decarboxylation may occur. Storage recommendations:

- Dry, inert atmosphere (argon/nitrogen) at 4°C .

- Avoid prolonged exposure to polar protic solvents (e.g., water, ethanol) .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized for higher yields?

Optimization strategies include:

- Catalyst Screening : Rhodium on carbon (5–10% loading) outperforms palladium or platinum in selectivity .

- Solvent Systems : Methanol/acetic acid (4:1 v/v) enhances proton availability for ketone reduction.

- Pressure-Temperature Balance : 2–3 atm H₂ at 30–40°C minimizes side reactions (e.g., over-reduction) .

Q. How to address conflicting data in synthesis methodologies?

Contradictions between cyclization (acidic conditions) and hydrogenation (neutral/basic) routes can be resolved by:

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at C4/C7 positions .

- MD Simulations : Assess solvation effects on stability in aqueous vs. organic media .

- Docking Studies : Screen for potential enzyme inhibition (e.g., cyclooxygenase or kinases) using AutoDock Vina .

Q. How to design derivatives for enhanced biological activity?

Methodological steps include:

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., halogens at C5/C6) to improve binding to enzymatic pockets .

- Hybrid Molecules : Conjugate with thiazolidinone or morpholine moieties via Knoevenagel condensation (acetic acid reflux, 3–5 hours) to target metabolic pathways .

- Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, followed by in vivo hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.